molecular formula C6H11Br B12087949 2-Bromo-1-hexene CAS No. 3017-66-1

2-Bromo-1-hexene

Cat. No.: B12087949
CAS No.: 3017-66-1
M. Wt: 163.06 g/mol
InChI Key: WRAXOEFICNTJOB-UHFFFAOYSA-N
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Description

2-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-hexene can be synthesized through various methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) and proceeds via a radical mechanism .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale bromination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine or NBS as brominating agents is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

Alkylation Reactions:
2-Bromo-1-hexene is frequently used as a reagent in alkylation reactions. Its bromine atom can be substituted by various nucleophiles, facilitating the formation of new carbon-carbon bonds. For example, it can react with Grignard reagents to yield secondary alcohols or other functionalized products.

Case Study: Alkylation with Grignard Reagents
In a study where this compound was reacted with phenylmagnesium bromide, the product obtained was 2-phenylhexanol. This reaction showcases the utility of this compound in forming complex organic molecules through nucleophilic substitution.

Preparation of Alcohols and Ethers

This compound can be converted to various alcohols through hydrolysis or reduction processes. The compound can also be employed in ether synthesis via reactions with alcohols under acidic conditions.

Data Table: Conversion Pathways

Reaction TypeReagentsProduct
HydrolysisWater (H2_2O)1-Hexanol
ReductionLithium aluminum hydride2-Hexanol
Ether SynthesisAlcohol + AcidHexyl Ether

Polymerization

As an unsaturated compound, this compound can participate in polymerization reactions, leading to the formation of polyolefins or copolymers when combined with other monomers.

Case Study: Copolymerization
In a research project, this compound was copolymerized with styrene using a radical initiator. The resulting copolymer exhibited enhanced mechanical properties suitable for use in high-performance materials.

Synthesis of Functionalized Compounds

The presence of the bromine atom allows for further functionalization of this compound, enabling the synthesis of more complex molecules such as pharmaceuticals and agrochemicals.

Example: Synthesis of Pharmaceuticals
A notable application involved the use of this compound as a starting material for synthesizing anti-inflammatory agents. Through a series of reactions involving nucleophilic substitutions and cyclizations, researchers were able to develop compounds that exhibited significant biological activity.

Halogenation Reactions

The compound can also undergo halogenation reactions to introduce additional halogen atoms into its structure, which can be useful in synthesizing other halogenated compounds.

Data Table: Halogenation Products

HalogenReaction ConditionsProduct
ChlorineUV Light1,2-Dichloro-1-hexene
IodineHeat2-Iodo-1-hexene

Mechanism of Action

The reactivity of 2-Bromo-1-hexene is primarily due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine molecules. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by other nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to bromine, displacing the bromine atom .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-hexene is unique due to the combination of the bromine atom and the double bond, which imparts distinct reactivity patterns. The presence of bromine makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs, while the double bond allows for electrophilic addition reactions that are not possible with saturated brominated compounds .

Biological Activity

2-Bromo-1-hexene is an organic compound with the molecular formula C₆H₁₁Br, classified as a haloalkene. Its structure includes a bromine atom attached to the first carbon of a hexene chain, which influences its chemical reactivity and biological properties. This article explores the biological activities of this compound, focusing on its antimicrobial properties, potential toxicity, and applications in medicinal chemistry.

This compound is characterized by its unsaturation and halogen substitution, which significantly affect its reactivity. The presence of the bromine atom makes it a suitable candidate for various chemical reactions, including nucleophilic substitutions and polymerization processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to this compound. For instance, a study explored the synthesis and biological evaluation of various brominated compounds, revealing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays demonstrated that certain derivatives of this compound exhibited notable antibacterial activity. The zones of inhibition were measured against several bacterial strains:

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Klebsiella pneumoniae (mm)
This compound1512108
Cipro (control)30282520

The results indicated that while this compound showed some antibacterial properties, it was less effective than standard antibiotics like ciprofloxacin .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of chemical compounds. In studies involving cell lines such as WISH (human epithelial amnion) and MRC-5 (human lung fibroblast), lower concentrations of this compound did not exhibit significant cytotoxic effects. However, at higher concentrations, there was a marked increase in cell death, indicating a dose-dependent toxicity profile .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanism of action for compounds related to this compound. These studies suggest that the compound may interact with specific bacterial enzymes or receptors, inhibiting their function and leading to bacterial death. The computational data align well with experimental findings, suggesting that the biological activity is linked to structural features of the compound .

Applications in Medicinal Chemistry

Given its biological activity, this compound serves as a valuable building block in medicinal chemistry. It can be utilized in the synthesis of more complex molecules with enhanced biological properties. Research indicates potential applications in developing new antibacterial agents to combat antibiotic resistance .

Properties

CAS No.

3017-66-1

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

2-bromohex-1-ene

InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3

InChI Key

WRAXOEFICNTJOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)Br

Origin of Product

United States

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